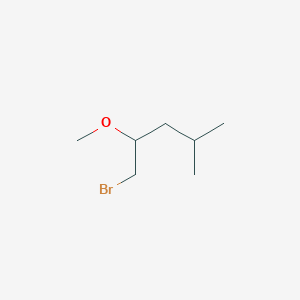

1-Bromo-2-methoxy-4-methylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-methoxy-4-methylpentane is a useful research compound. Its molecular formula is C7H15BrO and its molecular weight is 195.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis

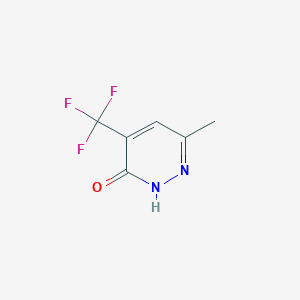

Research by Crowder and Jaiswal (1983) in the "Journal of Molecular Structure" involved the analysis of liquid and solid-state infrared spectra for compounds similar to 1-Bromo-2-methoxy-4-methylpentane, specifically 2-bromo-4-methylpentane. This study provided insights into the presence of different conformations in neat liquid and crystalline solid states, contributing to the understanding of molecular structure and behavior in different states (Crowder & Jaiswal, 1983).

Chemical Synthesis and Characterization

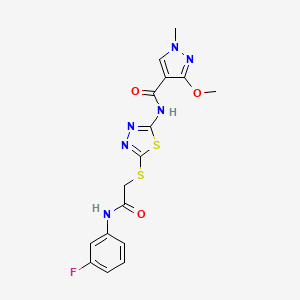

Khalid et al. (2020) conducted research on the synthesis of compounds with structural similarities to this compound. This study involved spectroscopic techniques and quantum chemical insights, providing a foundation for synthesizing and characterizing related chemical compounds (Khalid et al., 2020).

Gas Phase Kinetics

The elimination kinetics of secondary alkyl bromides in the gas phase, including compounds similar to this compound, were examined by Chuchani et al. (1990). This research in "International Journal of Chemical Kinetics" explored the temperature and pressure-dependent behavior of these compounds, contributing to the understanding of their reactivity under various conditions (Chuchani et al., 1990).

Vibrational Analysis

In a study conducted by Crowder and Jalilian (1977, 1978), the vibrational analysis of branched-chain bromides, including compounds structurally related to this compound, was performed. These analyses in "Journal of Molecular Structure" and "Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy" contributed to the understanding of vibrational properties and molecular conformations of these compounds (Crowder & Jalilian, 1977), (Crowder & Jalilian, 1978).

Solvent Participation in Solvolysis

Liu, Hou, and Tsao (2009) explored the solvolysis of tertiary bromoalkanes, including compounds akin to this compound. This study in "Journal of The Chinese Chemical Society" analyzed the effects of various solvents on the reaction kinetics and mechanisms, enhancing the understanding of solvent participation in chemical reactions (Liu, Hou, & Tsao, 2009).

Mechanism of Action

Target of Action

Brominated compounds like this often interact with various organic substrates in chemical reactions .

Mode of Action

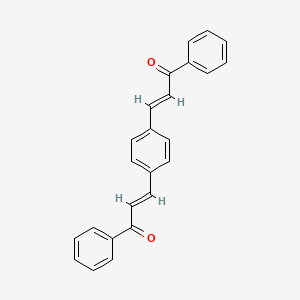

The mode of action of 1-Bromo-2-methoxy-4-methylpentane involves several chemical reactions. It can participate in free radical reactions, nucleophilic substitutions, and oxidations . In a typical free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, affecting multiple biochemical pathways .

Result of Action

The compound’s ability to participate in various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .

Safety and Hazards

When handling 1-Bromo-2-methoxy-4-methylpentane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Properties

IUPAC Name |

1-bromo-2-methoxy-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDDSJOHSDATBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2492453.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2492464.png)

![4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2492468.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2492474.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)